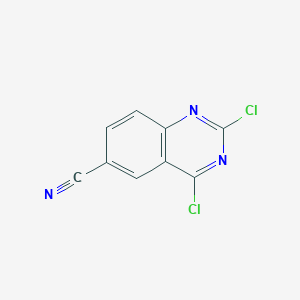

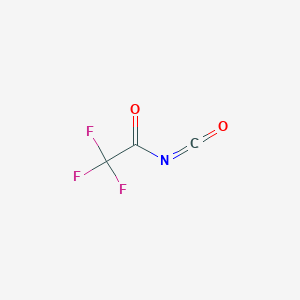

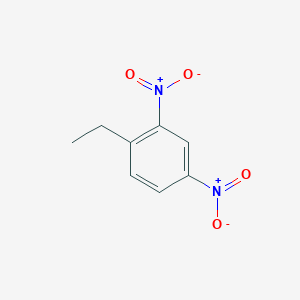

![molecular formula C13H10N2 B186794 3-Phénylimidazo[1,5-a]pyridine CAS No. 35854-46-7](/img/structure/B186794.png)

3-Phénylimidazo[1,5-a]pyridine

Vue d'ensemble

Description

3-Phenylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. It is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group attached at the third position of the imidazole ring. This compound is known for its unique chemical structure and versatile properties, making it a valuable scaffold in various fields of research and industry.

Applications De Recherche Scientifique

3-Phenylimidazo[1,5-a]pyridine and its derivatives have found extensive applications in scientific research due to their unique chemical and biological properties. Some of the key applications include:

Mécanisme D'action

Target of Action

3-Phenylimidazo[1,5-a]pyridine is a derivative of imidazo[1,5-a]pyridine, a class of aromatic heterocycles that has attracted attention due to their unique chemical structure and versatility .

Mode of Action

It’s known that the presence of cyclic rings and nitrogen atoms in similar compounds facilitates the adsorption process , which could be a part of its interaction with its targets.

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Imidazo[1,5-a]pyridine derivatives have been associated with various biological properties , suggesting that they may have multiple effects at the molecular and cellular levels.

Action Environment

It’s known that the compound should be stored under inert gas and should avoid exposure to air , indicating that certain environmental conditions can affect its stability.

Analyse Biochimique

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyridine can be achieved through several methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common approach involves the cyclocondensation of 2-aminopyridine with benzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions . Another method involves the cycloaddition of 2-aminopyridine with phenyl isocyanide in the presence of a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

In industrial settings, the production of 3-Phenylimidazo[1,5-a]pyridine typically involves large-scale cyclocondensation reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenylimidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which provide multiple reactive sites for chemical transformations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while reduction reactions may produce partially or fully reduced derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,5-a]pyridine derivatives .

Comparaison Avec Des Composés Similaires

3-Phenylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and benzimidazole derivatives. While all these compounds share a fused ring system, they differ in the position of the nitrogen atoms and the nature of the substituents . These differences influence their chemical reactivity, biological activity, and applications. For example:

Imidazo[1,2-a]pyridine: Similar in structure but with nitrogen atoms in different positions, leading to variations in reactivity and applications.

Benzimidazole: Contains a benzene ring fused to an imidazole ring, offering distinct chemical and biological properties.

The unique structure of 3-Phenylimidazo[1,5-a]pyridine, with its phenyl group at the third position, imparts specific properties that make it valuable in various research and industrial applications .

Propriétés

IUPAC Name |

3-phenylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGGTXOVNVHSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345733 | |

| Record name | 3-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35854-46-7 | |

| Record name | 3-Phenylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Phenylimidazo[1,5-a]pyridine a valuable building block in organic synthesis?

A1: 3-Phenylimidazo[1,5-a]pyridine is a heterocyclic compound that can act as a ligand for metal catalysts. This molecule is particularly interesting because it can be easily functionalized, leading to a wide range of derivatives with diverse properties. For example, introducing halogen atoms like iodine or bromine allows for further modifications through cross-coupling reactions like the Kumada-Tamao-Corriu or Suzuki-Miyaura reactions []. This versatility makes 3-Phenylimidazo[1,5-a]pyridine a valuable starting point for synthesizing more complex molecules.

Q2: How do modifications on the 3-Phenylimidazo[1,5-a]pyridine structure affect its fluorescence properties?

A2: Studies have shown that introducing a second aryl group at the 1-position of 3-Phenylimidazo[1,5-a]pyridine, creating 1,3-diarylated derivatives, significantly impacts its fluorescence properties []. These modifications result in a wider range of emission wavelengths (449-533 nm) and often lead to enhanced quantum yields compared to the monoarylated counterparts. This control over fluorescence properties makes these derivatives promising candidates for applications in materials science and biological imaging.

Q3: How is 3-Phenylimidazo[1,5-a]pyridine used in the development of new catalysts?

A3: 3-Phenylimidazo[1,5-a]pyridine can act as an "abnormal" N-heterocyclic carbene (aNHC) ligand []. Researchers have synthesized both mononuclear and tetranuclear palladium complexes using functionalized 3-Phenylimidazo[1,5-a]pyridine derivatives as aNHC ligands. These palladium complexes have shown promising catalytic activity in Mizoroki-Heck coupling reactions, specifically with challenging ortho-substituted aryl chlorides []. This highlights the potential of using modified 3-Phenylimidazo[1,5-a]pyridine derivatives in developing new and efficient catalysts for important organic reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

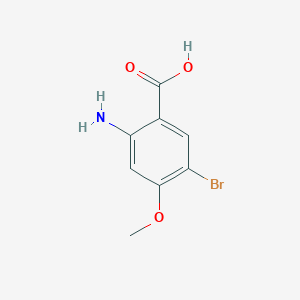

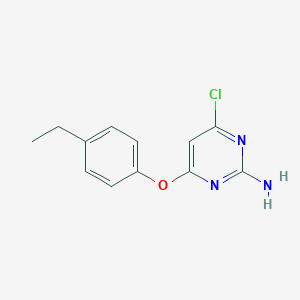

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)